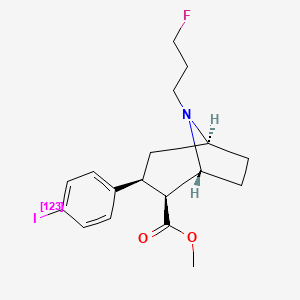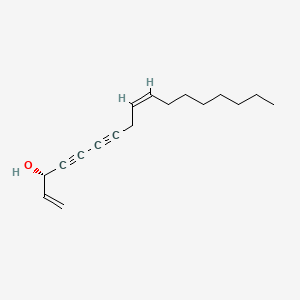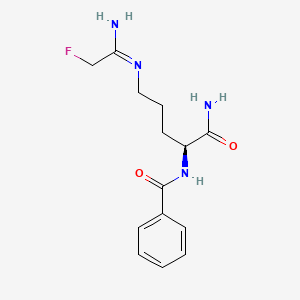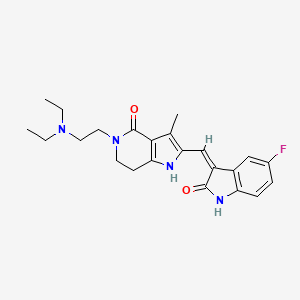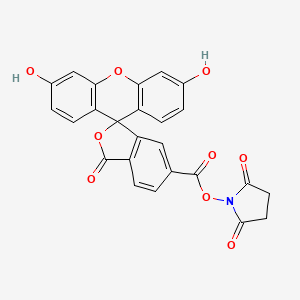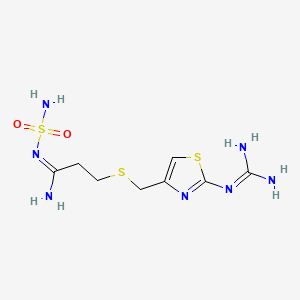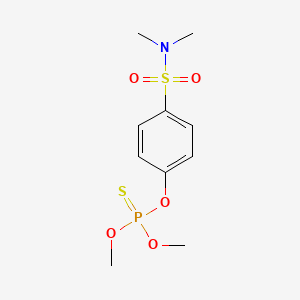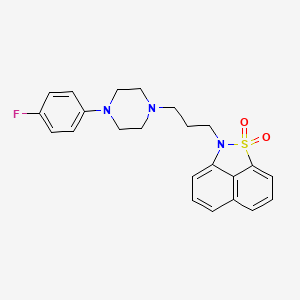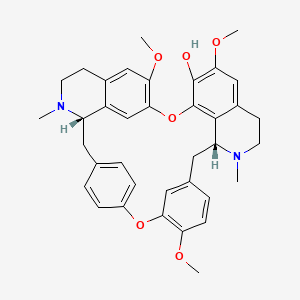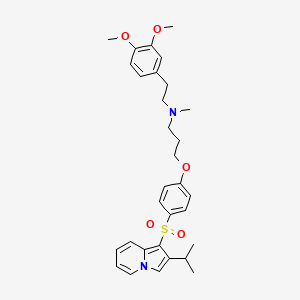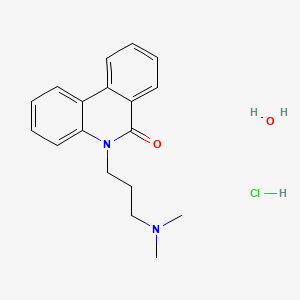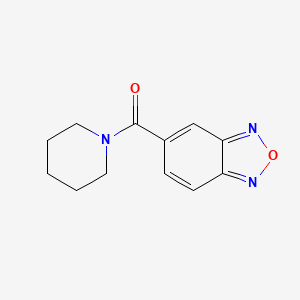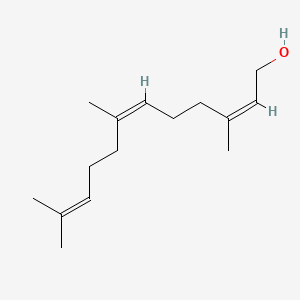![molecular formula C15H11F3N2O2S B1672118 (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione CAS No. 263890-70-6](/img/structure/B1672118.png)
(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Organic Solar Cells
A study highlights the synthesis and characterization of a small molecular non-fullerene electron acceptor used in organic solar cells, which demonstrates high optical absorption coefficient, good solubility, and thermal stability. This compound, along with its promising optoelectronic properties and high electron mobility, achieved an efficiency of 5.42% when paired with poly(3-hexylthiophene), an archetypal electron donor (Gupta et al., 2017).
Transition Metal Ion Chemosensors
Another research focuses on the synthesis and characterization of derivatives that show remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures. These compounds change color from orange to intense blue upon complexation, indicating their potential application as chemosensors for transition metal ions (Gosavi-Mirkute et al., 2017).
Antitumor Activities
One compound demonstrated potential and broad-spectrum antitumor activity in in vitro studies, showing selective activities toward melanoma, colon, non-small lung, and breast cancer cell lines. This suggests its application in developing new antitumor therapies (Al-Suwaidan et al., 2015).
Fluoride Ion Detection
Research into 1, 8-naphthalimide derivatives reveals their efficiency as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This property is based on the ability of fluoride ions to deprotonate the hydrazone moiety, leading to a long-wavelength color change. These findings suggest potential applications in environmental monitoring and analytical chemistry (Zhang et al., 2020).
Safety And Hazards
This involves understanding the potential dangers of handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions. It could include potential applications, modifications, or related compounds to study.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to consult scientific literature or databases like PubChem or ChemSpider. If you have a specific question about a certain aspect of the compound, feel free to ask!
properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12+,20-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQEFUTOKYBSL-KJTMXWSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C(\C2=CC=CS2)/O)/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



